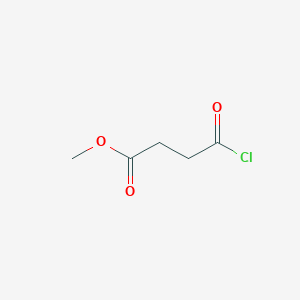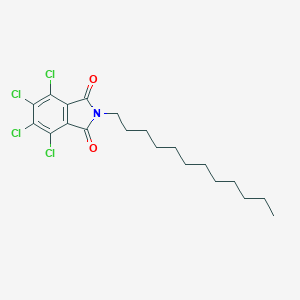
1,3,5-Tri-tert-butylbenzene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3,5-Tri-tert-butylbenzene typically involves strategic functionalization of the benzene ring to introduce the tert-butyl groups. Research has focused on refining these methods to enhance yield and selectivity. One approach involves the reaction of tert-butyl derivatives with benzene under specific conditions that favor the substitution at the desired positions on the ring.
Molecular Structure Analysis
X-ray diffraction and molecular orbital calculations have provided insights into the molecular structure of 1,3,5-Tri-tert-butylbenzene derivatives. These studies reveal the impact of the tert-butyl groups on the benzene ring's geometry, including bond lengths and angles, contributing to the overall stability and reactivity of the compound.
Chemical Reactions and Properties
1,3,5-Tri-tert-butylbenzene participates in various chemical reactions that exploit its unique structure. For instance, its reaction with electrophiles, nucleophiles, and radicals can lead to a wide array of derivatives, showcasing its versatility as a chemical building block. The presence of bulky tert-butyl groups influences its reactivity patterns, often leading to regioselective outcomes.
Physical Properties Analysis
The physical properties of 1,3,5-Tri-tert-butylbenzene, such as melting and boiling points, solubility, and crystalline structure, are significantly affected by the steric bulk of the tert-butyl groups. These properties are crucial for determining its applicability in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of 1,3,5-Tri-tert-butylbenzene, including acidity, basicity, and reactivity towards different chemical reagents, are defined by the electronic effects of the tert-butyl groups as well as the inherent stability of the benzene ring. Studies have explored its behavior in oxidation, reduction, and other transformation reactions, highlighting its chemical versatility.
- Structure analysis and photoelectron spectra studies (Gleiter et al., 1998).
- X-ray study of molecular structure in different states (Drozdowski, Hałas, & Śliwińska-Bartkowiak, 2017).
- Carbene-induced transformation revealing chemical reactivity (Clendenning et al., 2000).
Wissenschaftliche Forschungsanwendungen
Molecular Structure Analysis
1,3,5-Tri-tert-butylbenzene (TTBB) has been the subject of extensive research focusing on its molecular structure. A study using X-ray diffraction methods revealed intricate details about the structure and molecular correlations in liquid TTBB. This research provides insights into the most probable model of the TTBB molecule, including the bond lengths and packing orientation of molecules in its first coordination sphere (Drozdowski, Hałas, & Śliwińska-Bartkowiak, 2017).
Interaction with Carbon Dioxide
The phase behavior of TTBB when combined with carbon dioxide (CO2) has been investigated. This study is significant for understanding the solubility and phase transitions of TTBB in CO2, which is relevant for applications in materials forming processes using dense carbon dioxide. The research showed that TTBB exhibits significant melting-point depression in the presence of CO2 (Dilek, Manke, & Gulari, 2008).
Application in Liquid Chromatography
TTBB has been used as a marker in high-pressure liquid chromatography. Its role as a compound that is not retained on specific sorbents, such as microcrystalline triacetylcellulose, has provided valuable data about porosity and relative retentions in chromatographic studies (Koller, Rimböck, & Mannschreck, 1983).
Use in Chemical Synthesis
The synthesis of other compounds from TTBB has been explored. For instance, 1,3-Di-tert-butylbenzene can be prepared from TTBB, illustrating its utility as a precursor for the preparation of various derivatives. This aspect of TTBB is important in organic synthesis and the development of new chemical entities (Komen & Bickelhaupt, 1996).
Thermodynamic Properties
Research has also been conducted on the thermodynamic properties of TTBB, including its enthalpies of formation and vaporization. Such studies are crucial for understanding the energetic aspects of TTBB and related compounds, which is valuable for various industrial applications (Verevkin, 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3,5-tritert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFMBISUSZUUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50163255 | |
| Record name | 1,3,5-Tri-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tri-tert-butylbenzene | |
CAS RN |
1460-02-2 | |
| Record name | 1,3,5-Tri-tert-butylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tri-tert-butylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Tri-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50163255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tri-tert-butylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Tri-tert-butylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9HH57K5V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[1-[2-(Dimethylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] octadec-9-enoate](/img/structure/B73659.png)










